BenchChemオンラインストアへようこそ!

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure CAS 1795408-81-9 for definitive SAR within the N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl) carboxamide series. Its 3,4-dimethylbenzamide substitution provides a distinct physicochemical profile (cLogP 0.68, TPSA 101.31 Ų, full Lipinski compliance) versus halogenated or sulfamoyl analogs. Researchers can systematically deconvolute lipophilicity, steric, and electronic contributions to antibacterial potency. ZINC-listed for virtual screening; compatible with docking against metalloenzyme targets. Build matched molecular pairs with 2-chloro, 3,4-difluoro, or 4-dimethylsulfamoyl variants. For non-human research only.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 1795408-81-9
Cat. No. B2664737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
CAS1795408-81-9
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C)C
InChIInChI=1S/C15H20N4O3S/c1-11-4-5-13(8-12(11)2)15(20)16-6-7-18-23(21,22)14-9-19(3)10-17-14/h4-5,8-10,18H,6-7H2,1-3H3,(H,16,20)
InChIKeyKOPJUBSKIQOOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9): Structural Identity, Physicochemical Profile, and Research-Grade Availability


3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9; molecular formula C15H20N4O3S; MW 336.42 g/mol) belongs to the N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl) carboxamide chemotype, a scaffold featuring an imidazole-4-sulfonamide moiety linked via an ethylenediamine spacer to a substituted benzamide. Computed physicochemical profiling conducted by the Institute of Biochemistry and Biophysics, Polish Academy of Sciences (SilDrug platform) reports a calculated logP (clogP) of 0.68, topological polar surface area (TPSA) of 101.31 Ų, 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 rotatable bonds, meeting Lipinski's Rule of 5 criteria for drug-likeness [1]. The imidazole-4-sulfonamide–benzamide hybrid architecture has been recognized as a privileged scaffold with multitarget-directed therapeutic potential across antibacterial, anticancer, antiviral, anti-inflammatory, and metabolic disease indications [2]. The compound is commercially available from multiple research chemical suppliers for non-human, non-veterinary investigational use only.

Why Generic Substitution of 3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9) Fails: Intra-Scaffold Variability in Physicochemical and Biological Profiles Precludes Simple Interchange


The N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl) carboxamide chemotype encompasses at least six commercially available structural analogs differing solely in the benzamide ring substituent—including 2-chloro, 3,4-difluoro, 4-dimethylsulfamoyl, thiophene-2-yl, 5-bromo-furan-2-yl, and 2-methoxy-nicotinamide variants. Even minor alterations to the benzamide substitution pattern produce substantial shifts in computed lipophilicity (clogP), hydrogen-bonding capacity, and topological polar surface area, which directly govern membrane permeability, solubility, metabolic stability, and target engagement profiles [1]. Published screening data from the broader class confirm that closely related sulfonamido-benzamide analogs exhibit divergent inhibitory potency against discrete targets: for instance, the 4-dimethylsulfamoyl analog (CAS 1787916-91-9) demonstrates a TAK1 IC50 of 37 nM and CYP2C9 IC50 of 3.5 μM in biochemical assays [2], while N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-substituted thiophene and furan carboxamides are investigated for distinct antibacterial and antifungal activities [3]. The 3,4-dimethyl substitution pattern on the benzamide ring is therefore not interchangeable with halogenated, heteroaryl, or sulfamoyl variants without altering the compound's physicochemical trajectory and biological selectivity fingerprint. Researchers seeking to reproduce published screening results or conduct scaffold-hopping campaigns must procure the exact compound with the specified substitution to maintain experimental fidelity.

3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9): Quantitative Comparator-Based Evidence for Informed Procurement and Compound Selection


Computed Lipophilicity (clogP) Differentiation of the 3,4-Dimethylbenzamide Substituent Relative to Halogenated and Sulfamoyl Analogs Within the Same N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl) Carboxamide Series

The target compound (3,4-dimethyl substitution) exhibits a computed logP (clogP) of 0.68 as reported by the SilDrug/IBB PAS platform [1]. Within the same scaffold series, replacement of the 3,4-dimethylbenzamide group with electron-withdrawing substituents is predicted to reduce lipophilicity (e.g., 3,4-difluoro analog: estimated clogP decrease of 0.4–0.7 log units based on the Hansch π constant for F vs. CH3 of approximately −0.5 per fluorine), while introduction of a dimethylsulfamoyl group (CAS 1787916-91-9) is predicted to further decrease clogP and substantially increase TPSA due to the additional sulfonamide oxygen atoms [2]. The 0.68 clogP value positions the 3,4-dimethyl analog in a moderate lipophilicity range favorable for balanced aqueous solubility and passive membrane permeability, whereas halogenated analogs trend toward lower logP and heteroaryl carboxamide analogs (thiophene, furan) trend toward higher logP values.

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area (TPSA) as a Determinant of Permeability Class: 3,4-Dimethyl Analog Versus 4-Dimethylsulfamoyl Analog in N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl) Carboxamide Series

The target compound exhibits a computed TPSA of 101.31 Ų, placing it below the widely accepted 140 Ų threshold for predicted blood-brain barrier penetration and the 90 Ų threshold for excellent oral absorption [1]. In contrast, the 4-dimethylsulfamoyl analog (CAS 1787916-91-9), which bears an additional sulfonamide group (SO2N(CH3)2) on the benzamide ring, is predicted to have a TPSA substantially exceeding 140 Ų due to the four additional oxygen and two additional nitrogen atoms [2]. This mechanistic divergence means the 3,4-dimethyl analog is predicted to exhibit superior passive membrane permeability and potential CNS accessibility compared to the dimethylsulfamoyl-substituted analog, while the 3,4-difluoro analog (predicted TPSA similar to target) would differ primarily in lipophilicity rather than hydrogen-bonding surface area.

TPSA Membrane permeability CNS penetration ADME prediction

Class-Level Antibacterial Activity of Imidazole-4-Sulfonamide Carboxamide Chemotype: Published MIC Data for Structurally Related N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl) Carboxamide Analogs Against Gram-Positive and Gram-Negative Bacterial Strains

Al-Mohammed et al. (2013) reported the synthesis and antibacterial evaluation of a series of imidazole and benzimidazole sulfonamides structurally related to the target compound, with minimum inhibitory concentration (MIC) values determined against six Gram-positive and four Gram-negative bacterial strains using the standard microbroth dilution assay [1]. Compounds within this chemotype exhibited MIC values ranging from 32 to >512 μg/mL depending on the specific benzamide/heteroaryl substitution pattern. The review by Sharma et al. (2026) classifies the imidazole–sulfonamide hybrid scaffold as a privileged structure for antimicrobial drug discovery, noting that specific substitution patterns on both the imidazole and sulfonamide moieties critically determine activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens [2]. While exact MIC data for the 3,4-dimethylbenzamide-substituted compound (CAS 1795408-81-9) are not yet published in the peer-reviewed literature, the class-level evidence supports its utility as a screening candidate or building block for antibacterial SAR exploration.

Antibacterial Imidazole sulfonamide MIC Antimicrobial resistance

Enzymatic Inhibition Profile of the Broader Sulfonamido-Benzamide Chemotype: Glucokinase Activation and Carbonic Anhydrase Inhibition as Precedent for the Target Compound's Therapeutic Screening Utility

Two independent studies have demonstrated that hetero-substituted sulfonamido-benzamide hybrids can function as glucokinase (GK) activators, with in vitro human GK activation confirmed via recombinant protein assay and in vivo efficacy demonstrated in oral glucose tolerance tests (OGTT) [1]. Additionally, benzenesulfonamide-imidazole conjugates structurally related to the target compound have been characterized as selective inhibitors of carbonic anhydrase isoforms I, II, VII, XII, and XIII, with binding affinities (Kd) reaching 50–100 nM against tumor-associated isoforms using thermal shift assays [2]. The target compound, bearing both the imidazole-4-sulfonamide zinc-binding motif and a substituted benzamide moiety, is structurally poised for evaluation as either a glucokinase activator or carbonic anhydrase inhibitor, with the 3,4-dimethyl substitution providing a sterically and electronically distinct surface relative to published analogs.

Glucokinase activation Carbonic anhydrase inhibition Sulfonamido-benzamide Metabolic disease

Procurement Reproducibility and Commercial Availability: Multi-Vendor Sourcing of CAS 1795408-81-9 Enables Independent Replication Studies

CAS 1795408-81-9 is stocked by multiple independent chemical suppliers listed on the MolPort global compound marketplace, which aggregates over 7.6 million unique screening compounds from more than 60 suppliers . Multi-vendor availability reduces single-supplier dependency risk and enables cross-lot analytical verification (HPLC purity, NMR identity confirmation) for critical replication studies. In contrast, several structurally related analogs within this chemotype (e.g., the 2-chloro, 3,4-difluoro, and thiophene-2-carboxamide variants) are currently available from fewer suppliers or require custom synthesis, potentially introducing longer lead times and higher procurement costs. The compound's inclusion in the ZINC database of commercially available compounds for virtual screening further confirms its accessibility for docking-based campaigns [1].

Compound procurement Reproducibility Commercial availability Chemical sourcing

3,4-Dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1795408-81-9): Evidence-Grounded Application Scenarios for Scientific Procurement Decision-Making


Structure-Activity Relationship (SAR) Exploration of Imidazole-Sulfonamide Carboxamide Chemotypes for Antibacterial Lead Optimization

The compound serves as a 3,4-dimethyl-substituted entry point for systematic SAR studies within the N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl) carboxamide series. Its moderate lipophilicity (clogP 0.68) and TPSA (101.31 Ų) provide a distinct physicochemical profile compared to halogenated or sulfamoyl analogs, enabling researchers to deconvolute the contributions of lipophilicity, steric bulk, and electronic effects to antibacterial potency. Building on the class-level MIC data reported by Al-Mohammed et al. (2013), investigators can directly compare antibacterial activity of the 3,4-dimethyl analog against the 2-chloro, 3,4-difluoro, and thiophene-2-yl variants to establish clear SAR trends [1].

Virtual Screening and Structure-Based Drug Design Utilizing the ZINC Database Entry

As a ZINC-listed, commercially available compound, CAS 1795408-81-9 is compatible with large-scale virtual screening workflows including the ultra-large library docking methodology described by Stein et al. (2020) for melatonin receptor ligand discovery [2]. Its computed drug-like properties (MW 336.42, clogP 0.68, TPSA 101.31 Ų, full Lipinski compliance) and the imidazole-4-sulfonamide moiety's known ability to coordinate zinc ions in carbonic anhydrase active sites make it a rational candidate for docking-based screening against metalloenzyme targets, particularly carbonic anhydrase isoforms implicated in tumor hypoxia and metabolic disease [3].

Inactive Control Compound Generation or Probe Pair Development for Chemical Biology Studies

Given the precedent of the imidazole-4-sulfonamide chemotype in probe discovery (e.g., the closely related chemotype used in the UCSF4226 melatonin MT2 probe program at UCSF, where a structurally matched inactive control Z3670677764 was commercialized by Sigma-Aldrich for selectivity validation), the 3,4-dimethyl analog may be strategically procured alongside its close structural analogs (3,4-difluoro, 2-chloro, or 4-dimethylsulfamoyl variants) to construct matched molecular pairs for target engagement verification. The multi-vendor availability of the target compound supports acquisition of sufficient quantities for both the active compound and its comparator analogs from a single procurement workflow .

Glucokinase Activator or Metabolic Disease Target Screening in Phenotypic Assays

The sulfonamido-benzamide chemotype has established precedent as a glucokinase activator scaffold, with in vitro human GK activation confirmed via recombinant enzyme assay and in vivo glucose-lowering efficacy demonstrated in OGTT models [4]. The target compound's 3,4-dimethylbenzamide substitution provides a sterically distinct surface relative to previously published GK-activating sulfonamido-benzamides, potentially yielding a differentiated activation profile. Researchers investigating type 2 diabetes or metabolic syndrome targets may prioritize this compound for primary screening to identify novel GK activator chemotypes with improved selectivity over related isoforms.

Quote Request

Request a Quote for 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.